BenchChemオンラインストアへようこそ!

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide

Drug-likeness Physicochemical property Scaffold optimization

The compound 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide (CAS 325850-96-2) is a synthetic small molecule (MW 443.5 g/mol, LogP 3.1) featuring a 1H-benzo[de]isoquinoline-1,3(2H)-dione core linked via a butanamide spacer to a 4-morpholinophenyl group. This core scaffold has been characterized as a privileged structure in medicinal chemistry, giving rise to both HCV NS5B polymerase allosteric inhibitors and histone deacetylase (HDAC) modulators such as Scriptaid and its inactive control analog Nullscript.

Molecular Formula C26H25N3O4
Molecular Weight 443.503
CAS No. 325850-96-2
Cat. No. B2582756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide
CAS325850-96-2
Molecular FormulaC26H25N3O4
Molecular Weight443.503
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
InChIInChI=1S/C26H25N3O4/c30-23(27-19-9-11-20(12-10-19)28-14-16-33-17-15-28)8-3-13-29-25(31)21-6-1-4-18-5-2-7-22(24(18)21)26(29)32/h1-2,4-7,9-12H,3,8,13-17H2,(H,27,30)
InChIKeyJNGOHCPHUWWLQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide (CAS 325850-96-2): Scaffold Identity and Baseline Properties


The compound 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide (CAS 325850-96-2) is a synthetic small molecule (MW 443.5 g/mol, LogP 3.1) featuring a 1H-benzo[de]isoquinoline-1,3(2H)-dione core linked via a butanamide spacer to a 4-morpholinophenyl group [1]. This core scaffold has been characterized as a privileged structure in medicinal chemistry, giving rise to both HCV NS5B polymerase allosteric inhibitors and histone deacetylase (HDAC) modulators such as Scriptaid and its inactive control analog Nullscript [2].

Why 4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide Cannot Be Replaced by Generic 1H-Benzo[de]isoquinoline-1,3(2H)-dione Analogs


Within the 1H-benzo[de]isoquinoline-1,3(2H)-dione class, subtle variations in the N2-substituent dramatically alter biological target engagement. For example, the N2-hydroxybutanamide analog (Nullscript, CAS 300816-11-9) is an established inactive negative control for the HDAC inhibitor Scriptaid, while other N2-substituted congeners are potent, selective HCV NS5B polymerase inhibitors [1]. The presence of the 4-morpholinophenylbutanamide group in this compound introduces distinct hydrogen-bonding capacity (5 H-bond acceptors), conformational flexibility (6 rotatable bonds), and a predicted LogP of 3.1, creating a unique pharmacophoric profile that differs fundamentally from both the hydroxamic acid-bearing HDAC ligands and the simple alkyl/aryl N2-substituted antiviral analogs [2].

Quantitative Differentiation Evidence for 4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide


Computational Physicochemical Profile Differentiates from Nullscript (N-Hydroxybutanamide Analog)

The target compound's computed properties were compared to those of the structurally closest analog, Nullscript (4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-hydroxybutanamide, CAS 300816-11-9). The 4-morpholinophenyl substitution at the amide terminus increases molecular weight from 298.3 Da (Nullscript) to 443.5 Da, raises the LogP from an estimated 0.58 to 3.1, and adds 3 additional hydrogen bond acceptors [1]. These differences are expected to significantly impact membrane permeability and target-binding profiles, as the increased lipophilicity and bulk shift the molecule beyond the property space of the hydroxamic acid-containing HDAC inhibitor series [2].

Drug-likeness Physicochemical property Scaffold optimization

Scaffold-Level Class Differentiation: HCV NS5B Polymerase Inhibition Versus HDAC Modulation

The 1H-benzo[de]isoquinoline-1,3(2H)-dione core is a known pharmacophore for selective HCV NS5B polymerase thumb domain II inhibitors, exemplified by lead compound 1a (IC50 ~29 nM in enzymatic assay) [1]. In contrast, structurally related N-hydroxybutanamide derivatives (e.g., Scriptaid) are class I HDAC inhibitors with IC50 values of 0.6–1.0 µM against HDAC1/3 [2]. The target compound's distinct 4-morpholinophenylbutanamide side chain places it structurally outside both the canonical antiviral series (which typically feature smaller, often aliphatic N2-substituents) and the HDAC-active hydroxamic acid series, suggesting a potentially divergent target profile [3].

Antiviral Target selectivity Chemical probe

Recommended Application Scenarios for 4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide Based on Available Evidence


Chemical Probe Development in Epigenetics or Antiviral Research Requiring a Structurally Divergent Control Compound

Given its structural departure from both the hydroxamic acid HDAC inhibitor series and the simple-alkyl HCV NS5B inhibitor series, this compound may serve as a selectivity control or tool compound for target deconvolution studies. Its distinct physicochemical signature (LogP 3.1, higher MW) provides a useful comparator for structure–activity relationship (SAR) exploration of the benzo[de]isoquinoline scaffold [1].

Scaffold-Hopping and Library Design in Medicinal Chemistry

The compound exemplifies an underexplored substitution vector at the N2-position of the 1H-benzo[de]isoquinoline-1,3(2H)-dione scaffold. Incorporating this building block into DNA-encoded libraries or fragment-based screening collections can probe novel chemical space not addressed by the well-characterized antiviral or HDAC-focused compound sets [1].

Physicochemical Property Benchmarking for Early-Stage Drug Discovery Profiling

With its computed properties (MW 443.5, LogP 3.1, TPSA 79 Ų, 6 rotatable bonds), this compound occupies a region of drug-like chemical space suitable for benchmarking permeability and metabolic stability assays against structurally simpler analogs such as Nullscript, aiding in the development of predictive models for the scaffold class [1].

Quote Request

Request a Quote for 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.